molecular formula C7H10ClN3O2 B2637731 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride CAS No. 2243508-27-0

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride

Cat. No.: B2637731
CAS No.: 2243508-27-0
M. Wt: 203.63
InChI Key: CYCSPFYULJTJHB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride is a compound that belongs to the class of pyrazolopyrimidinesThe compound’s unique structure, which includes a tetrahydropyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents .

Preparation Methods

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method has been shown to produce chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with high enantioselectivity . Another method involves the use of iridium-catalyzed asymmetric hydrogenation of heteroaromatics, which provides an efficient route to the desired compound . Industrial production methods often rely on these catalytic processes due to their efficiency and selectivity.

Chemical Reactions Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. For instance, in the case of zanubrutinib, the compound binds to and inhibits BTK, a key enzyme in the signaling pathways of B cells. This inhibition leads to the suppression of B cell proliferation and survival, making it effective in treating certain types of cancer . The compound’s structure allows it to interact with various molecular targets, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its hydrochloride salt form, which can influence its solubility and reactivity.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-3-8-6-1-2-9-10(6)4-5;/h1-2,5,8H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCSPFYULJTJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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